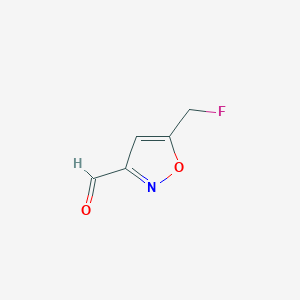
5-(フルオロメチル)-1,2-オキサゾール-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde is a fluorinated organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluoromethyl group in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-(chloromethyl)-1,2-oxazole-3-carbaldehyde with a fluoride source such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a crown ether . This reaction proceeds under mild conditions and results in the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
化学反応の分析
Types of Reactions
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid.
Reduction: 5-(Fluoromethyl)-1,2-oxazole-3-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activities. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(Bromomethyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-(Methyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of fluoromethyl.
Uniqueness
The presence of the fluoromethyl group in 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5-(fluoromethyl)-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-2-5-1-4(3-8)7-9-5/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBFCJUOWDPDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
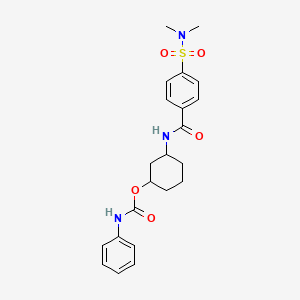
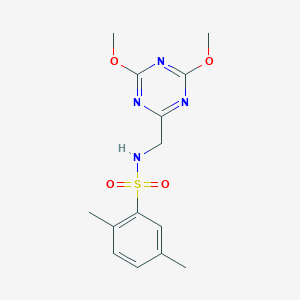
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide](/img/structure/B2373987.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
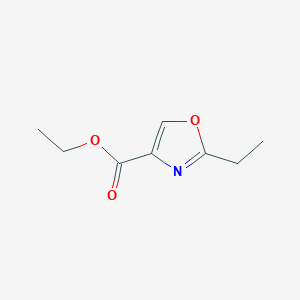

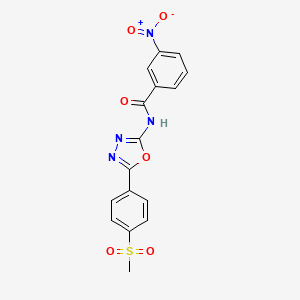

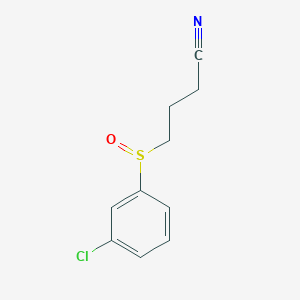
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)
